Cas no 1226444-33-2 (6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile)

6-Chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a benzothiazine derivative characterized by its unique sulfone and nitrile functional groups. The compound's structure, featuring a chloro-substituted benzothiazine core and an isopropylphenyl moiety, suggests potential utility in medicinal chemistry and materials science. Its high purity and well-defined molecular architecture make it suitable for research applications, particularly in the development of pharmacologically active agents or as a synthetic intermediate. The presence of both electron-withdrawing (sulfone, nitrile) and electron-donating (isopropyl) groups may confer tunable reactivity, enabling diverse chemical modifications. This compound is typically handled under controlled conditions due to its specialized nature.
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile structure
1226444-33-2 structure
Product name:6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
CAS No:1226444-33-2
MF:C18H15ClN2O2S
Molecular Weight:358.841902017593
CID:5434395

6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 6-chloro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1$l^{6},4-benzothiazine-2-carbonitrile
    • 6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
    • インチ: 1S/C18H15ClN2O2S/c1-12(2)13-4-3-5-15(8-13)21-11-16(10-20)24(22,23)18-7-6-14(19)9-17(18)21/h3-9,11-12H,1-2H3
    • InChIKey: MKUVURQAYARGNN-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C2=C(C=1[H])N(C([H])=C(C#N)S2(=O)=O)C1=C([H])C([H])=C([H])C(=C1[H])C([H])(C([H])([H])[H])C([H])([H])[H]

6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3222-4863-30mg
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3222-4863-10μmol
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3222-4863-25mg
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3222-4863-20μmol
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3222-4863-3mg
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3222-4863-5μmol
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3222-4863-2mg
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-4863-2μmol
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3222-4863-1mg
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-4863-5mg
6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
1226444-33-2 90%+
5mg
$69.0 2023-04-27

6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile 関連文献

6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrileに関する追加情報

Comprehensive Analysis of 6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile (CAS No. 1226444-33-2)

The compound 6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile (CAS No. 1226444-33-2) is a highly specialized benzothiazine derivative with significant potential in pharmaceutical and material science applications. Its unique molecular structure, featuring a chloro substituent and a carbonitrile group, makes it a subject of interest for researchers exploring novel bioactive molecules. The presence of the 1,1-dioxo moiety further enhances its stability and reactivity, which is critical for drug design and development.

In recent years, the demand for benzothiazine-based compounds has surged due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 6-chloro-1,1-dioxo variant, in particular, has garnered attention for its potential as a kinase inhibitor, a class of compounds widely studied in oncology. Researchers are also investigating its role in neurodegenerative disease models, aligning with the growing focus on central nervous system (CNS) therapeutics.

The synthesis of 6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile involves multi-step organic reactions, often requiring precise control of conditions to achieve high yields. Advanced techniques such as HPLC purification and NMR spectroscopy are essential for characterizing its purity and structural integrity. This compound’s lipophilicity and solubility profile are also key considerations for formulation scientists, especially in the context of oral bioavailability optimization.

From an industrial perspective, the scalability of 1226444-33-2 production is a topic of discussion among chemists. Innovations in green chemistry and catalytic processes are being explored to reduce environmental impact while maintaining cost efficiency. Additionally, the compound’s potential applications in optoelectronic materials have sparked interest in the materials science community, particularly for organic light-emitting diodes (OLEDs) and photovoltaic devices.

As the scientific community continues to explore the versatility of 6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile, its relevance in precision medicine and personalized therapeutics cannot be overstated. With ongoing studies linking its structural features to targeted drug delivery mechanisms, this compound exemplifies the intersection of chemistry and cutting-edge medical research. Future directions may include computational modeling to predict its interactions with biological targets, further solidifying its role in modern drug discovery.

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